molecular formula C14H9BrN2O5 B3499604 5-Bromo-2-(3-nitrobenzamido)benzoic acid

5-Bromo-2-(3-nitrobenzamido)benzoic acid

Cat. No.: B3499604
M. Wt: 365.13 g/mol
InChI Key: QHMSZJAYSOQYNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(3-nitrobenzamido)benzoic acid is an organic compound that features both bromine and nitro functional groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-nitrobenzamido)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: The addition of a bromine atom to the aromatic ring, typically using bromine or a bromine source like N-bromosuccinimide (NBS).

    Amidation: The formation of an amide bond by reacting the nitrobenzoyl chloride with an amine, followed by hydrolysis to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The process may include:

    Large-scale nitration and bromination: Using industrial reactors to handle the exothermic nature of these reactions.

    Purification: Techniques such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-nitrobenzamido)benzoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling with boronic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate in an organic solvent.

Major Products

    Reduction: 5-Amino-2-(3-nitrobenzamido)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(3-nitrobenzamido)benzoic acid is utilized in several research areas:

    Organic Synthesis: As a building block for more complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a precursor in the development of therapeutic agents.

    Materials Science: Used in the creation of novel organic compounds with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-nitrobenzamido)benzoic acid depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-nitrobenzoic acid: Similar structure but lacks the amide group.

    2-Amino-5-bromo-3-nitrobenzoic acid: Contains an amino group instead of an amide group.

Uniqueness

5-Bromo-2-(3-nitrobenzamido)benzoic acid is unique due to the presence of both bromine and nitro groups along with an amide functionality

Properties

IUPAC Name

5-bromo-2-[(3-nitrobenzoyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrN2O5/c15-9-4-5-12(11(7-9)14(19)20)16-13(18)8-2-1-3-10(6-8)17(21)22/h1-7H,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMSZJAYSOQYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(3-nitrobenzamido)benzoic acid
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(3-nitrobenzamido)benzoic acid
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-(3-nitrobenzamido)benzoic acid
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-(3-nitrobenzamido)benzoic acid
Reactant of Route 5
5-Bromo-2-(3-nitrobenzamido)benzoic acid
Reactant of Route 6
5-Bromo-2-(3-nitrobenzamido)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.